7-Bromo-3-nitro[1,5]naphthyridin-4-ol
Description
7-Bromo-3-nitro[1,5]naphthyridin-4-ol is a heterocyclic compound featuring a naphthyridine core substituted with a bromine atom at position 7, a nitro group at position 3, and a hydroxyl group at position 4. The molecular formula is inferred as C₈H₄BrN₃O₃, with a calculated molecular weight of 270.04 g/mol (derived by substituting chlorine in 6-chloro-3-nitro[1,5]naphthyridin-4-ol (225.59 g/mol) with bromine) .
Properties
Molecular Formula |
C8H4BrN3O3 |
|---|---|
Molecular Weight |
270.04 g/mol |
IUPAC Name |
7-bromo-3-nitro-1H-1,5-naphthyridin-4-one |
InChI |
InChI=1S/C8H4BrN3O3/c9-4-1-5-7(11-2-4)8(13)6(3-10-5)12(14)15/h1-3H,(H,10,13) |
InChI Key |
NBIBXWJDUROBJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC=C(C2=O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 7-bromo-3-nitro[1,5]naphthyridin-4-ol, highlighting differences in substituents, molecular properties, and applications:
Substituent Effects on Reactivity
- Nitro Group (NO₂): Strong electron-withdrawing effect deactivates the aromatic ring toward electrophilic substitution but enhances stability for nucleophilic attack. In 3-nitro derivatives, this group increases the acidity of the adjacent hydroxyl group .
- Bromine (Br): As a halogen, bromine at C7 (vs. C3 or C6) influences regioselectivity in further functionalization. Its larger size compared to chlorine may slow reaction rates but improve leaving-group ability in cross-coupling reactions .
- Hydroxyl (OH): Participates in hydrogen bonding, improving solubility in polar solvents. In this compound, the hydroxyl at C4 may stabilize intermediates in catalytic cycles .
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